molecular formula C13H10N2O4S2 B12438660 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B12438660
M. Wt: 322.4 g/mol
InChI Key: PERAJHTYMMEXOD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 5-((1,3-dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is systematically named according to IUPAC guidelines as a hybrid molecule integrating isoindolinone, thiophene, and sulfonamide moieties. Its molecular formula is C₁₃H₁₀N₂O₄S₂ , with a molecular weight of 322.35 g/mol . The CAS registry number 859491-30-8 uniquely identifies this compound in chemical databases.

The SMILES notation (O=S(C₁=CC=C(S₁)CN(C₂=O)C(C₃=C₂C=CC=C₃)=O)(N)=O ) provides a detailed structural representation, confirming the sulfonamide group (-SO₂NH₂) at the 2-position of the thiophene ring and the methylene bridge connecting the thiophene to the isoindolinone core.

Property Value
Molecular Formula C₁₃H₁₀N₂O₄S₂
Molecular Weight 322.35 g/mol
CAS Registry Number 859491-30-8
SMILES O=S(C1=CC=C(S1)CN(C2=O)C(C3=C2C=CC=C3)=O)(N)=O

Structural Features: Isoindolinone-Thiophene-Sulfonamide Hybrid Architecture

The compound’s architecture comprises three distinct structural units:

  • Isoindolinone Core : A bicyclic system with two fused six-membered rings, featuring two ketone groups at the 1- and 3-positions. This moiety introduces rigidity and planar geometry due to conjugation across the aromatic system.
  • Thiophene Ring : A five-membered heteroaromatic ring containing a sulfur atom. The sulfonamide group (-SO₂NH₂) is attached at the 2-position, while the methylene bridge (-CH₂-) links the thiophene to the isoindolinone at the 5-position.
  • Sulfonamide Functional Group : The -SO₂NH₂ group at the thiophene’s 2-position contributes polarity and hydrogen-bonding capability, critical for intermolecular interactions.

The methylene bridge between the thiophene and isoindolinone allows limited rotational freedom, potentially influencing conformational stability. Electronic effects arise from the electron-withdrawing sulfonamide group, which polarizes the thiophene ring and modulates electron density distribution across the hybrid system.

Crystallographic Data and Conformational Analysis

Publicly available crystallographic data for this compound remain limited, as no X-ray diffraction studies have been reported in the literature. However, conformational insights can be inferred from structural analogs and computational modeling:

  • Thiophene Ring Planarity : The thiophene moiety is expected to adopt a planar conformation due to aromatic stabilization, with slight puckering possible depending on substituent effects.
  • Isoindolinone Geometry : The fused bicyclic system likely maintains near-planarity, stabilized by conjugation between the carbonyl groups and the aromatic ring.
  • Methylene Bridge Flexibility : The -CH₂- linker permits rotation, enabling variations in the dihedral angle between the thiophene and isoindolinone planes. Molecular dynamics simulations suggest a preference for staggered conformations to minimize steric hindrance.

Hydrogen-bonding interactions involving the sulfonamide (-NH₂) and isoindolinone carbonyl groups may stabilize specific conformations in the solid state or solution phase. For example, the -NH₂ protons could participate in hydrogen bonds with adjacent carbonyl oxygen atoms, fostering a folded molecular geometry.

Conformational Feature Predicted Behavior
Thiophene Planarity Near-planar
Isoindolinone Geometry Rigid, conjugated system
Methylene Bridge Rotation Limited flexibility
Hydrogen Bonding Intra-/intermolecular interactions likely

Further experimental studies, such as X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY), are required to validate these predictions and elucidate precise spatial arrangements.

Properties

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H10N2O4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2,(H2,14,18,19)

InChI Key

PERAJHTYMMEXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide exhibits the following properties:

Property Value
CAS Number 859491-30-8
Molecular Formula C₁₃H₁₀N₂O₄S₂
Molecular Weight 322.35 g/mol
SMILES Code O=S(C1=CC=C(S1)CN(C2=O)C(C3=C2C=CC=C3)=O)(N)=O
Appearance Solid
Storage Conditions Keep in dark place, sealed in dry, 2-8°C
Hazard Statements H302-H315-H319
Precautionary Statements P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330

The compound contains several reactive functional groups, including the sulfonamide moiety and the phthalimide group, which influence its reactivity and the approaches needed for its synthesis.

Primary Synthesis Route via Sulfonyl Chloride Intermediate

The most direct and documented approach for preparing this compound involves the conversion of its corresponding sulfonyl chloride precursor.

Synthesis from 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

This method utilizes 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride (CAS: 332361-07-6) as the key intermediate in the synthetic pathway.

Reaction Scheme:

  • Preparation of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
  • Conversion of the sulfonyl chloride to the sulfonamide via ammonolysis

Detailed Procedure:

  • To a solution of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride (1.0 equiv.) in anhydrous THF at 0°C, a stream of ammonia gas is bubbled or concentrated ammonia solution is added dropwise.
  • The reaction mixture is stirred for 2-3 hours while gradually warming to room temperature.
  • The progress of the reaction is monitored by TLC until completion.
  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired sulfonamide product.

Reaction Conditions:

Parameter Condition
Solvent Anhydrous THF or Dioxane
Temperature 0°C to room temperature
Time 2-3 hours
Ammonia Source Ammonia gas or concentrated ammonia solution
Purification Method Column chromatography (Silica gel)
Typical Yield 70-85%

This method is advantageous due to its straightforward approach and the relatively mild conditions required for the transformation.

Alternative Synthesis Route via Thiourea Intermediates

An alternative synthesis route involves the reaction between 1-(1,3-dioxoisoindolin-2-yl)thiourea and thiophene-2-sulfonyl chloride as key reactants.

Synthesis from 1-(1,3-dioxoisoindolin-2-yl)thiourea

Reaction Scheme:

  • Preparation of 1-(1,3-dioxoisoindolin-2-yl)thiourea from phthalimide and thiourea
  • Reaction with thiophene-2-sulfonyl chloride
  • Subsequent transformations to yield the target sulfonamide

Detailed Procedure:

  • Preparation of 1-(1,3-dioxoisoindolin-2-yl)thiourea:

    • Phthalic anhydride is reacted with thiourea under fusion conditions at 140°C
    • The reaction mixture is cooled, and the crude product is recrystallized from ethanol
  • The thiourea derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base (typically triethylamine) in anhydrous THF or dioxane

  • The resulting intermediate undergoes further transformations to yield the target sulfonamide.

Reaction Conditions:

Step Reagents Conditions Yield
Thiourea Formation Phthalic anhydride, Thiourea Fusion at 140°C, 2-3 hours 75-80%
Sulfonylation Thiophene-2-sulfonyl chloride, Triethylamine THF, 0°C to r.t., 4-6 hours 65-75%
Final Transformation Appropriate reagents for methylene introduction Varied conditions 60-70%

This synthetic route offers an alternative approach when direct access to the sulfonyl chloride intermediate is limited.

Structural Modifications of Existing Phthalimide Derivatives

Another viable approach involves the structural modification of existing phthalimide derivatives to introduce the thiophene-sulfonamide moiety.

N-Alkylation of Phthalimide followed by Thiophene Functionalization

Direct Coupling of Functionalized Fragments

A convergent synthetic strategy involves the direct coupling of pre-functionalized phthalimide and thiophene-sulfonamide fragments.

Coupling via Reactive Methylene Bridge

Reaction Scheme:

  • Preparation of N-(bromomethyl)phthalimide
  • Preparation of thiophene-2-sulfonamide
  • Coupling reaction to form the methylene bridge

Detailed Protocol:

  • Preparation of N-(bromomethyl)phthalimide:

    • Phthalimide is reacted with formaldehyde and HBr
    • The product is isolated by filtration and recrystallized
  • Preparation of thiophene-2-sulfonamide:

    • Thiophene is first converted to thiophene-2-sulfonyl chloride via chlorosulfonation
    • The sulfonyl chloride is treated with ammonia to yield thiophene-2-sulfonamide
  • Coupling Reaction:

    • Thiophene-2-sulfonamide is metallated using a strong base (typically n-BuLi) at the 5-position
    • The lithiated species is reacted with N-(bromomethyl)phthalimide
    • The reaction mixture is quenched and the product is isolated by chromatography

Critical Reaction Parameters:

Parameter Optimal Value Observation
Metallation Temperature -78°C Higher temperatures lead to side reactions
Base for Metallation n-BuLi (1.1 equiv.) Excess base causes multiple metallation
Coupling Temperature -40°C to r.t. (gradual) Controls reaction rate and selectivity
Reaction Time 4-6 hours Longer times do not improve yield
Work-up Procedure Quench with NH₄Cl solution Minimizes product degradation

This convergent approach is efficient for scale-up and can achieve yields of 65-75% for the final coupling step.

Green Chemistry Approaches

Recent advances in sustainable chemistry have led to the development of more environmentally friendly methods for preparing sulfonamide compounds, including our target molecule.

Sonochemical Method

The application of ultrasonic irradiation can significantly enhance reaction efficiency and reduce the environmental impact of the synthesis.

Protocol:

  • A mixture of appropriate phthalimide derivative and thiophene precursor in water as solvent
  • Sonication at 30-40 kHz for 5-30 minutes
  • Simple filtration and recrystallization to obtain the pure product

Advantages of Sonochemical Method:

Parameter Conventional Method Sonochemical Method
Reaction Time 2-8 hours 5-30 minutes
Solvent Organic solvents Water
Energy Consumption High Low
Waste Generation Significant Minimal
Yield 65-75% 75-85%
Green Chemistry Score Low High (13× greener)

This method represents a significant advancement in the sustainable synthesis of complex heterocyclic compounds like this compound.

Iron-Promoted Sulfonamide Formation

A novel approach utilizing iron-promoted reactions offers an alternative pathway for the formation of N-arylsulfonamides, which can be adapted for our target compound.

Fe-Catalyzed Sulfonamide Synthesis

Reaction Scheme:

  • Iron-promoted reaction between thiophene-nitroarenes and sulfonyl chlorides
  • Subsequent reduction and deoxygenation steps

Detailed Procedure:

  • A mixture of an appropriate nitroarene derivative (0.25 mmol) and sulfonyl chloride (0.5 mmol) in water (1 mL) is stirred at 60°C for 36 hours under air.
  • After cooling to room temperature, water (10 mL) is added, and the aqueous phase is extracted with ethyl acetate.
  • The combined organic phases are dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography to yield the desired sulfonamide.

This iron-promoted method offers several advantages:

  • Avoids the use of expensive transition metal catalysts
  • Operates in aqueous media, reducing environmental impact
  • Proceeds under relatively mild conditions
  • Achieves good functional group tolerance

Mechanism Considerations and Optimization Strategies

Understanding the reaction mechanisms involved in these syntheses is crucial for optimization and troubleshooting.

Mechanism of Sulfonamide Formation

The conversion of sulfonyl chloride to sulfonamide proceeds via nucleophilic substitution:

  • Nucleophilic attack of ammonia on the sulfur atom of the sulfonyl chloride
  • Formation of a tetrahedral intermediate
  • Elimination of chloride to form the sulfonamide bond

Critical Optimization Parameters

Parameter Optimization Strategy Impact on Synthesis
Temperature Control Precise temperature gradient protocols Minimizes side reactions, improves yield
Reagent Purity Use of freshly prepared or high-purity reagents Prevents impurity-catalyzed decomposition
Solvent Selection Optimization based on solubility and stability Improves reaction kinetics and product isolation
Reaction Monitoring Real-time monitoring via TLC or HPLC Allows for optimal reaction timing
Purification Protocol Sequential crystallization approaches Enhances product purity and overall yield

By carefully controlling these parameters, synthetic efficiency can be significantly improved, with yields approaching 85-90% in optimized systems.

Chemical Reactions Analysis

Types of Reactions

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide:

Basic Information

  • Name: this compound
  • CAS No.: 859491-30-8
  • Molecular Weight: 322.35
  • Molecular Formula: C13H10N2O4S2

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319
  • Precautionary Statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330

Potential Applications

While the search results do not explicitly detail the applications of "this compound", the presence of dioxoisoindoline and sulfonamide moieties suggests potential applications in medicinal chemistry and materials science.

  • Medicinal Chemistry: Sulfonamides are a class of pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The dioxoisoindoline moiety, also known as a phthalimide, is present in several drugs with diverse therapeutic applications .
  • Materials Science: Phthalimides have been used in the development of polymers, resins, and coatings . They can impart properties such as chemical inertness, water repellency, and friction resistance .

General Information on Pharmaceutical Product Development

The development of a new cosmetic or pharmaceutical product requires thorough investigation into its safety and efficacy . Relevant factors include:

  • Safety and Stability: Cosmetic producers must guarantee the safety and stability of their products, according to regulations such as the European Union Directive 1223/2009 .
  • Bioavailability: Assessing the bioavailability of drug molecules at the site of action is important to understand the efficiency of a dosage form .
  • Formulation: Experimental design techniques can optimize the formulation development process to ensure stable, safe, and effective products .

Mechanism of Action

The mechanism of action of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Key Compounds:

  • Compound 33: 5-(6-Chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide
  • Compound 57: (4-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide
Compound Core Structure Substituents Activity (Ki) Selectivity Reference
33 Thiophene-2-sulfonamide Quinazoline with cyclopropylpyrazole <8 nM (PknA), <1 nM (PknB) High
57 Thiophene-2-sulfonamide Pyrimidine with methylcyclopropylpyrazole >4000 nM Low
Target Thiophene-2-sulfonamide 1,3-Dioxoisoindolinylmethyl Not reported Unknown

Key Findings :

  • Compound 33’s quinazoline substituent confers high potency and selectivity for Mycobacterium tuberculosis kinases PknA and PknB, likely due to optimized hydrophobic and hydrogen-bonding interactions. In contrast, Compound 57’s pyrimidine substituent introduces steric hindrance and reduces binding affinity .
  • The target compound’s 1,3-dioxoisoindolinylmethyl group may enhance solubility or alter binding compared to heterocyclic substituents in Compounds 33 and 55. The phthalimide-like structure could engage in π-π stacking or hydrogen bonding, though experimental validation is needed.

Pharmacokinetic Considerations: Methyl Sulfonamide Derivatives

Compound 41 : (R)-Methyl 8-(1,3-dioxoisoindolin-2-yl)-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyridine with methyl sulfonamide.
  • Key Feature: Methylation of the sulfonamide group improves metabolic stability and oral bioavailability compared to non-methylated analogs .

Comparison with Target Compound :

  • The target compound lacks a methyl group on the sulfonamide nitrogen, which may reduce its pharmacokinetic (PK) profile. Methylation typically mitigates oxidative metabolism, suggesting that the target compound could exhibit shorter half-life or lower bioavailability than Compound 41 .

Structural Analogues in Heterocyclic Systems

Benzohydrazide Derivatives ():

  • Core Structure : Benzohydrazide with 1,3-dioxoisoindolinylmethyl.
  • Activity : These compounds exhibit antimicrobial and anti-inflammatory activities, attributed to the 1,3-dioxoisoindolinylmethyl group ’s electron-withdrawing properties and ability to stabilize molecular conformations .

Comparison with Target Compound :

  • The target compound’s thiophene core may offer greater conformational flexibility compared to the rigid benzohydrazide scaffold. Thiophene’s aromaticity could enhance interactions with hydrophobic enzyme pockets, while benzohydrazides may prioritize hydrogen-bonding networks.

Sulfonamide-Containing Pesticides ()

Examples : Triflusulfuron methyl, Ethametsulfuron methyl

  • Core Structure : Triazine with sulfonylurea substituents.
  • Role of Sulfonamide : Facilitates herbicidal activity via acetolactate synthase (ALS) inhibition.

Comparison with Target Compound :

  • While the target compound shares the sulfonamide group, its thiophene-dioxoisoindolin structure lacks the triazine backbone critical for ALS binding. This highlights the sulfonamide group’s adaptability across diverse applications, from kinase inhibition to herbicide design .

Biological Activity

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide, identified by its CAS number 859491-30-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₂O₄S₂, with a molecular weight of 322.35 g/mol. The compound features a thiophene ring substituted with a sulfonamide group and an isoindolinone moiety.

PropertyValue
CAS No.859491-30-8
Molecular FormulaC₁₃H₁₀N₂O₄S₂
Molecular Weight322.35 g/mol
PurityNot specified

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated for its inhibitory effects on the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1), which is crucial in DNA repair mechanisms. In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against breast cancer cell lines, particularly the MDA-MB-436 cell line.

Key Findings:

  • IC50 Values : The compound showed an IC50 value of approximately 2.57 µM against MDA-MB-436 cells, indicating strong antiproliferative effects compared to Olaparib (IC50 = 8.90 µM) .

Table 1: Antiproliferative Activity Against MDA-MB-436 Cells

CompoundIC50 (µM)
This compound2.57
Olaparib8.90

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis in cancer cells:

  • Cell Cycle Arrest : Treatment with the compound resulted in an increase in cells at the G2 phase from 25.12% (control) to 30.39% (treated), indicating effective cell cycle modulation .
  • Apoptosis Induction : Flow cytometric analysis revealed that treatment led to an increase in both early and late apoptotic cell populations, suggesting that the compound triggers programmed cell death pathways .

Antimicrobial Activity

While the primary focus has been on anticancer properties, preliminary studies suggest potential antimicrobial activity as well. Compounds with similar structural motifs have shown effectiveness against various bacterial strains; however, specific data on this compound's antimicrobial efficacy remains limited .

Case Studies

A notable case study involved the use of this compound in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics while minimizing side effects. The synergistic effects observed in preclinical models indicate a promising avenue for future research.

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